N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative featuring a carbazole core substituted with a 2-hydroxypropyl chain and two aromatic sulfonamide groups. Carbazole derivatives are widely studied for their optoelectronic properties and biological activities, including anticancer and antimicrobial effects.
Properties
Molecular Formula |
C29H28N2O3S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H28N2O3S/c1-21-11-15-23(16-12-21)31(35(33,34)25-17-13-22(2)14-18-25)20-24(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,24,32H,19-20H2,1-2H3 |
InChI Key |
BJZDJDCSGPGGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the carbazole derivative and introduce the hydroxypropyl group through a nucleophilic substitution reaction. The benzenesulfonamide group is then attached via a sulfonation reaction. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The benzenesulfonamide group may inhibit certain enzymes, disrupting metabolic pathways. These interactions can lead to various biological effects, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Dichlorinated Carbazole Derivative
A closely related compound, N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide (C₂₉H₂₆Cl₂N₂O₃S, MW = 553.512), differs by the addition of chlorine atoms at the 3- and 6-positions of the carbazole ring .
- Impact of Halogenation: Chlorine atoms increase molecular weight by ~79 Da compared to the non-halogenated parent compound.
- Synthetic Considerations : Halogenation typically requires harsh conditions (e.g., Cl₂ gas or chlorinating agents), which may complicate synthesis compared to the parent compound.
Furylmethyl-Substituted Analogue
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide (C₂₇H₂₆N₂O₄S, MW = 474.575) replaces the 4-methylphenyl group with a furylmethyl substituent .
- However, furans are prone to oxidation, which may limit stability.
- Stereochemical Considerations : This analogue lacks defined stereocenters (“0 of 1 defined stereocentres”), suggesting a racemic mixture or undefined configuration, unlike the parent compound, which may have stereochemical specificity.
Sodium Salt Derivative
Sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamido}acetate (C₂₄H₂₃N₂NaO₅S, MW = 474.5) is an ionic derivative of the parent compound .
- Enhanced Solubility : The sodium salt form increases polarity, making it more water-soluble—a critical modification for pharmaceutical formulations.
- Structural Trade-offs : The addition of a carboxylate group introduces a negative charge, which may affect membrane permeability and biodistribution.
Key Observations :
- Lipophilicity : The target compound’s 4-methylphenyl group contributes to higher lipophilicity than the furylmethyl or sodium salt analogues, favoring blood-brain barrier penetration.
- Biological Implications: Dichlorination may improve binding to hydrophobic enzyme pockets (e.g., kinases), while the sodium salt’s solubility suits intravenous administration.
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is a compound derived from carbazole, a heterocyclic organic compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H28N2O4S
- Molecular Weight : 500.61 g/mol
- CAS Number : 309928-50-5
1. Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. Studies have shown that N-substituted carbazoles, including the compound , possess activity against various bacterial and fungal strains.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Zone of inhibition: 12.6–22.3 mm | |
| Escherichia coli | Zone of inhibition: 11.1–24.0 mm | |
| Candida albicans | Antifungal activity observed |
The zones of inhibition were measured at a concentration of 100 µg/mL, indicating the compound's potential as an antimicrobial agent.
2. Antitumor Activity
Carbazole derivatives have been studied for their antitumor effects, with some showing promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Case Study : A series of N-substituted carbazoles were synthesized and evaluated for their ability to inhibit cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range against breast and prostate cancer cells .
3. Neuroprotective Effects
The neuroprotective properties of carbazole derivatives have garnered attention, particularly in the context of neurodegenerative diseases. Research suggests that these compounds can protect neuronal cells from oxidative stress and apoptosis.
- Mechanism : The presence of bulky substituents at the N-position of the carbazole scaffold enhances neuroprotective activity by modulating oxidative stress pathways .
The biological activities of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide are attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative damage in cells.
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammation and tumor progression.
- Cell Cycle Regulation : The compound has been shown to affect cell cycle phases, promoting apoptosis in cancerous cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the carbazole moiety. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., using THF or DMF as solvents) are critical for attaching the hydroxypropyl chain. Temperature control (0–60°C) and stoichiometric ratios of reagents (e.g., sulfonamide precursors) must be optimized to avoid side products like over-alkylation . Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) and HPLC (C18 column, acetonitrile/water gradient) to ensure intermediate purity .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- Methodological Answer :
- NMR : and NMR are used to confirm substitution patterns, e.g., distinguishing between N-alkylation (δ 3.5–4.5 ppm for CH₂ groups) and sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z ~495 for [M+H]⁺) and detect fragmentation patterns indicative of the sulfonamide and carbazole groups .
Q. What are the primary challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer : The compound’s flexibility (due to the hydroxypropyl chain) and potential for polymorphism require slow evaporation techniques in polar aprotic solvents (e.g., DMSO/water mixtures). Pre-screening with PLATON/ADDSYM can identify suitable space groups . Use of SHELXL for refinement is recommended to handle anisotropic displacement parameters .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., PDB entries for tyrosine kinases) can identify binding poses. Key interactions include π-π stacking between the carbazole ring and hydrophobic enzyme pockets, and hydrogen bonding via the sulfonamide group . MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories, with RMSD < 2 Å indicating robust binding .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent DMSO concentration). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of dose-response curves (GraphPad Prism) can reconcile outliers .
Q. How does stereochemistry influence pharmacological activity, and how is it characterized?
- Methodological Answer : While the compound lacks defined stereocenters (as per some derivatives ), chiral HPLC (Chiralpak IA column, hexane/isopropanol) can separate enantiomers if present. Comparative bioactivity assays on resolved enantiomers (e.g., via cell viability assays) quantify stereospecific effects. Circular dichroism (CD) spectra further confirm chiral environments .
Q. What advanced crystallographic tools validate hydrogen-bonding networks in the solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
